9alpha-Hydroxymerulidial

Description

Contextualization of Merulidial Compounds in Fungal Secondary Metabolites

Fungi are prolific producers of a diverse array of chemical compounds known as secondary metabolites. Unlike primary metabolites, which are essential for growth and reproduction, these molecules often play roles in defense, communication, and survival within their ecological niches. nih.govresearchgate.net Fungal secondary metabolites are a rich source of bioactive compounds, including many that have been developed into pharmaceuticals and other commercially valuable products. nih.gov The biosynthesis of these compounds often occurs through complex enzymatic pathways, leading to a wide variety of chemical structures. nih.govmdpi.com

The merulidial class of compounds belongs to the larger group of terpenoids, specifically sesquiterpenes, which are characterized by a 15-carbon skeleton. These natural products are known for their complex and often caged-like molecular structures. The genes responsible for the production of these fungal secondary metabolites are typically organized in biosynthetic gene clusters (BGCs), which allows for the coordinated expression of the necessary enzymes. nih.gov The exploration of fungal genomes has revealed a vast number of these BGCs, suggesting that a large portion of the fungal secondary metabolome remains to be discovered. mdpi.com

Historical Perspective on the Discovery and Initial Academic Characterization of 9alpha-Hydroxymerulidial

The parent compound, merulidial, was first isolated from the basidiomycete fungus Merulius tremellosus in 1978. medkoo.com It was identified as an antibiotic with a novel sesquiterpenoid dialdehyde structure. The discovery of merulidial opened the door to the investigation of related compounds within this class.

Subsequent research led to the isolation and characterization of various derivatives, including this compound. The structural elucidation of these compounds has been achieved through a combination of spectroscopic techniques, such as nuclear magnetic resonance (NMR) and mass spectrometry, as well as chemical derivatization and X-ray crystallography. The stereochemistry of these molecules is particularly complex and has been a subject of detailed study.

Current Research Landscape and Scholarly Significance of this compound

Current research on this compound and other merulidial derivatives is multifaceted, encompassing total synthesis, biosynthetic studies, and the exploration of their biological activities. The total synthesis of these complex natural products presents a significant challenge to synthetic organic chemists, driving the development of new synthetic methodologies.

The biological activity of merulidial compounds is a major focus of investigation. While the parent compound, merulidial, has shown antibiotic properties, research has expanded to explore other potential therapeutic applications. The unsaturated dialdehyde functionality present in many merulidial compounds is believed to be crucial for their biological activity. scilit.com The autoxidation of compounds like isovelleral and merulidial can lead to the generation of other bioactive products. scilit.com

The study of this compound and its congeners contributes to a broader understanding of fungal secondary metabolism and the chemical diversity of the natural world. The intricate structures and potent biological activities of these compounds make them valuable leads for the development of new therapeutic agents.

Data Tables

Table 1: Chemical Properties of Merulidial

| Property | Value |

| CAS Number | 68053-32-7 |

| Molecular Formula | C₁₅H₂₀O₃ |

| Molecular Weight | 248.32 g/mol |

| IUPAC Name | (1aR,5aR,6S,6aR)-6-hydroxy-4,4,6a-trimethyl-3,4,5,5a,6,6a-hexahydrocyclopropa[f]indene-1a,2(1H)-dicarbaldehyde |

Data sourced from MedKoo Biosciences. medkoo.com

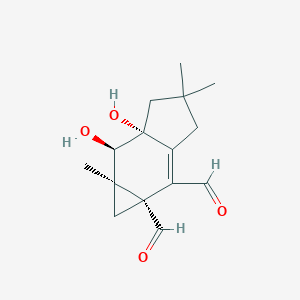

Propriétés

Numéro CAS |

114924-37-7 |

|---|---|

Formule moléculaire |

C15H20O4 |

Poids moléculaire |

264.32 g/mol |

Nom IUPAC |

(1aR,2R,2aR,6aR)-2,2a-dihydroxy-1a,4,4-trimethyl-1,2,3,5-tetrahydrocyclopropa[f]indene-6,6a-dicarbaldehyde |

InChI |

InChI=1S/C15H20O4/c1-12(2)4-9-10(5-16)14(8-17)7-13(14,3)11(18)15(9,19)6-12/h5,8,11,18-19H,4,6-7H2,1-3H3/t11-,13+,14+,15-/m1/s1 |

Clé InChI |

YOHHEVRXKIVTMR-UQOMUDLDSA-N |

SMILES |

CC1(CC2=C(C3(CC3(C(C2(C1)O)O)C)C=O)C=O)C |

SMILES isomérique |

C[C@@]12C[C@@]1(C(=C3CC(C[C@@]3([C@@H]2O)O)(C)C)C=O)C=O |

SMILES canonique |

CC1(CC2=C(C3(CC3(C(C2(C1)O)O)C)C=O)C=O)C |

Origine du produit |

United States |

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 9alpha-Hydroxymerulidial, and how are they validated experimentally?

- Methodological Answer : Synthesis typically involves fungal fermentation (e.g., Merulius species) followed by chromatographic isolation. Validation requires nuclear magnetic resonance (NMR) for structural elucidation and high-resolution mass spectrometry (HRMS) for molecular weight confirmation. Purity assessment via HPLC with UV-Vis or diode array detection is critical .

- Experimental Design : Include negative controls (e.g., solvent-only extracts) and replicate experiments to rule out contamination. For novel synthetic routes, compare spectral data with literature benchmarks .

Q. What analytical techniques are most reliable for quantifying this compound in complex biological matrices?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards minimizes matrix effects. Validate methods using spike-and-recovery experiments at varying concentrations (e.g., 0.1–100 ng/mL) to assess accuracy and precision .

- Data Interpretation : Use calibration curves with ≥5 points and R² > 0.98. Report limits of detection (LOD) and quantification (LOQ) to contextualize sensitivity .

Q. What is the current understanding of this compound’s biological activity, and how are these studies designed?

- Methodological Answer : In vitro assays (e.g., cytotoxicity, enzyme inhibition) require dose-response curves (e.g., 1–100 µM) and positive/negative controls (e.g., doxorubicin for cytotoxicity). For in vivo studies, use rodent models with ethical approval and standardized protocols (e.g., OECD guidelines) .

- Key Metrics : Report IC₅₀ values, selectivity indices, and statistical significance (p < 0.05 via ANOVA or t-tests). Address batch-to-batch variability by testing multiple compound isolates .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological data for this compound?

- Methodological Answer : Conduct systematic reviews with inclusion/exclusion criteria (e.g., studies using ≥95% pure compound) and meta-analyses to quantify heterogeneity (I² statistic). Replicate conflicting experiments under identical conditions (e.g., cell lines, incubation times) to isolate variables .

- Example Contradiction : Discrepancies in anti-inflammatory activity may arise from differences in LPS-induced vs. TNF-α-induced inflammation models. Design head-to-head comparisons using both models .

Q. What experimental design considerations are critical for studying this compound’s mechanism of action?

- Methodological Answer : Use CRISPR-Cas9 gene editing to create knockouts of putative targets (e.g., NF-κB pathway genes) in cell lines. Combine with proteomics (e.g., SILAC labeling) to identify binding partners. Include time-course experiments to distinguish primary vs. secondary effects .

- Data Validation : Confirm findings with orthogonal methods (e.g., surface plasmon resonance for binding affinity, siRNA knockdowns) .

Q. How can researchers optimize the isolation of this compound from natural sources to improve yield and scalability?

- Methodological Answer : Employ design-of-experiments (DoE) approaches, varying parameters like extraction solvent (e.g., ethyl acetate vs. methanol), pH, and temperature. Use response surface methodology (RSM) to identify optimal conditions .

- Scalability : Pilot-scale fermentation (e.g., 10 L bioreactors) with real-time monitoring of oxygen uptake and metabolite profiling ensures reproducibility. Compare yields to bench-scale (e.g., 1 L) results .

Tables for Methodological Reference

Guidelines for Rigorous Research

- Hypothesis Testing : Frame questions using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example, "Does this compound synergize with standard chemotherapeutics?" .

- Ethical Compliance : Document IRB approval for animal studies and adhere to ARRIVE guidelines for reporting .

- Reproducibility : Publish raw data and detailed protocols in supplementary materials (e.g., fermentation conditions, HPLC gradients) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.